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Introduction

D-erythro-Sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a
class of lipids integral to the structure and function of eukaryotic cell membranes. Beyond its
structural role, D-erythro-sphingosine and its metabolites are critical signaling molecules
involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and
inflammation. The biological activity of sphingosine is exquisitely dependent on its
stereochemistry. This technical guide provides an in-depth exploration of the stereochemical
intricacies of D-erythro-sphingosine, offering valuable insights for researchers in sphingolipid
biology and professionals in drug development.

The Stereochemistry of Sphingosine

Sphingosine possesses two chiral centers (at C2 and C3) and a double bond (at C4), giving
rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally
occurring and most biologically significant isomer is D-erythro-sphingosine, with the IUPAC
name (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol.[1][2][3] The "D" designation refers to the
configuration at C2, which is derived from D-serine in its biosynthesis. The "erythro"
configuration describes the relative stereochemistry of the amino group at C2 and the hydroxyl
group at C3 being on opposite sides in a Fischer projection. The trans (E) configuration of the
double bond at C4 is also a critical structural feature.[3]
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The precise stereochemical arrangement of D-erythro-sphingosine is paramount for its
recognition by enzymes and receptors, and consequently for its biological function.
Stereoisomers of D-erythro-sphingosine often exhibit different or even opposing biological
activities.[4][5]

Physicochemical and Spectroscopic Data

The distinct stereochemistry of sphingosine isomers leads to differences in their physical and
spectroscopic properties. While comprehensive experimental data for all four isomers is not
always readily available in a single source, the following tables summarize key
physicochemical and spectroscopic data for D-erythro-sphingosine.

Table 1: Physicochemical Properties of D-erythro-

Sphingosine

Property Value Reference
Molecular Formula C1sH37NO2 [6]
Molecular Weight 299.5 g/mol [3]
Melting Point 67 -81°C [3]
logP 4.78 (Calculated) [6]
Topological Polar Surface Area  66.48 A2 (Calculated) [6]
Hydrogen Bond Donors 3 [6]
Hydrogen Bond Acceptors 2 [6]

Table 2: Spectroscopic Data for D-erythro-Sphingosine
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Spectroscopic Technique Key Features Reference

0 5.75-5.71 (m, 1H, H-5), 5.51-
5.47 (m, 1H, H-4), 3.97-3.95
(m, 1H, H-3), 3.68-3.65 (m, 1H,
H-1a), 3.50-3.47 (m, 1H, H-

1H NMR (600 MHz, CD3s0D) 1b), 2.76-2.73 (m, 1H, H-2), [3]
2.10-2.06 (m, 2H, H-6), 1.43-
1.28 (m, 20H, methylene

chain), 0.91-0.88 (t, 3H, H-18)

0 135.12 (C-5), 130.80 (C-4),
75.04 (C-3), 64.41 (C-1), 57.94
(C-2), 33.37 (C-6), 32.87,
13C NMR (CDs0D) [31[7]
30.71, 30.34, 30.24, 23.57
(methylene chain), 14.28 (C-

18)

Characteristic absorptions
Infrared (IR) around 1670 cm~1 (C=C [8]
stretch)

- ] ) ) Distinctive VCD patterns for
Vibrational Circular Dichroism

each stereoisomer, allowing for  [1][8]
(vCD)

their discrimination.

Experimental Protocols
Synthesis of D-erythro-Sphingosine from L-Serine

A common and stereospecific method for the synthesis of D-erythro-sphingosine starts from the
readily available chiral precursor, L-serine. While numerous variations exist, a general synthetic
strategy is outlined below.

Principle: The synthesis leverages the inherent chirality of L-serine to establish the correct
stereochemistry at the C2 and C3 positions of the sphingosine backbone.

General Procedure:
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o Protection of L-Serine: The amino and carboxyl groups of L-serine are protected to prevent
unwanted side reactions. A common protection scheme involves the formation of N-Boc-L-
serine methyl ester.

o Formation of an Aldehyde: The protected serine derivative is converted to the corresponding
aldehyde (a protected L-serinal derivative).

o Chain Elongation and Stereocontrol: The aldehyde undergoes a reaction with a suitable
organometallic reagent containing the long alkyl chain of sphingosine. This step is crucial for
establishing the correct stereochemistry at C3. A variety of methods, including the use of
Grignard reagents or Horner-Wadsworth-Emmons reactions, can be employed.[9]

e Reduction and Deprotection: Subsequent reduction of a ketone intermediate and removal of
the protecting groups yield D-erythro-sphingosine.[9]

A concise synthesis has been reported achieving a 71% overall yield over 6 steps from N-Boc-
L-serine.[9]

Stereochemical Analysis by Vibrational Circular
Dichroism (VCD)

VCD is a powerful technique for the stereochemical analysis of chiral molecules in solution.[10]
[11] It measures the differential absorption of left and right circularly polarized infrared light.
Each stereoisomer of sphingosine exhibits a unique VCD spectrum, which can be used for its
unambiguous identification and differentiation.[1][8]

Experimental Workflow for VCD Analysis:

o Sample Preparation: The sphingosine isomer is dissolved in a suitable solvent, often a
deuterated one like CDsOD, to minimize solvent interference in the IR region of interest.[8]

¢ Derivatization (Optional): To enhance solubility in VCD-friendly nonpolar solvents and to
rigidify the structure for more intense VCD signals, sphingosine can be derivatized.[1][8]

e VCD Measurement: The VCD and IR spectra of the sample are recorded using a VCD
spectrometer.
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o Spectral Analysis: The obtained VCD spectrum is compared with the spectra of known
sphingosine standards or with theoretically calculated spectra to determine the absolute
configuration of the analyte. The C=C stretch region around 1670 cm~1 is a particularly
useful marker for discriminating between stereoisomers.[8]

Signaling Pathways and Logical Relationships

D-erythro-sphingosine is a central hub in sphingolipid metabolism. It can be converted to other
bioactive sphingolipids, most notably sphingosine-1-phosphate (S1P), through the action of
sphingosine kinases. S1P is a potent signaling molecule that acts both intracellularly and
extracellularly through a family of G protein-coupled receptors (S1PRs), influencing a wide
range of cellular responses.

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of D-erythro-sphingosine in the sphingolipid
metabolic pathway.
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Caption: Central role of D-erythro-sphingosine in sphingolipid metabolism.

Experimental Workflow: Stereochemical Analysis

The logical flow for determining the stereochemistry of a sphingosine sample is depicted below.
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Caption: Workflow for stereochemical analysis of sphingosine using VCD.

Conclusion

A thorough understanding of the stereochemistry of D-erythro-sphingosine is fundamental for
researchers and professionals working in the field of sphingolipid biology and drug
development. The precise spatial arrangement of its functional groups dictates its biological
activity and its role in complex signaling networks. This guide has provided a comprehensive
overview of the key stereochemical aspects, physicochemical properties, and analytical
methodologies related to D-erythro-sphingosine. The provided diagrams of the sphingolipid
metabolism pathway and a typical experimental workflow for stereochemical analysis serve as
valuable tools for visualizing these complex relationships. As our understanding of the nuanced
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roles of different sphingolipid stereocisomers continues to grow, this foundational knowledge will
be crucial for the development of novel therapeutic strategies targeting sphingolipid-mediated
pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchmap.jp [researchmap.jp]

o 2. researchgate.net [researchgate.net]

e 3. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

» 5. Quantification of enantiomers and blind identification of erythro-sphingosine non-
racemates by cold ion spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

e 6. lipidmaps.org [lipidmaps.org]

e 7. Sphingolipid bases. A revisitation of the O-methyl derivatives of sphingosine. Isolation and
characterization of diacetate derivatives, with revised 13C nuclear magnetic resonance
assignments for D-erythro-sphingosine. [agris.fao.org]

o 8. researchgate.net [researchgate.net]

* 9. AConcise and Scalable Synthesis of High Enantiopurity (-)-D-erythro-Sphingosine Using
Peptidyl Thiol Ester-Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

e 10. Vibrational circular dichroism spectroscopy for probing the expression of chirality in
mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nim.nih.gov]

e 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

¢ To cite this document: BenchChem. [The Stereochemical Landscape of D-erythro-
Sphingosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3041294#understanding-the-stereochemistry-of-d-
erythro-sphingosine]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3041294?utm_src=pdf-custom-synthesis
https://researchmap.jp/SIDDABASAVEGOWDA/published_papers/2110081/attachment_file.pdf
https://www.researchgate.net/figure/Stereoisomers-of-sphingosine_fig1_301815053
https://pubchem.ncbi.nlm.nih.gov/compound/Sphingosine
https://s3-ap-southeast-2.amazonaws.com/figshare-production-eu-utas-storage2718-ap-southeast-2/40942172/whole_GeorgeEdwinErnest1976_thesis.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIARRFKZQ25CRVZALJA/20251206/ap-southeast-2/s3/aws4_request&X-Amz-Date=20251206T231852Z&X-Amz-Expires=10&X-Amz-SignedHeaders=host&X-Amz-Signature=db25b3250c036c53484c0ba1dabbfd20e60714aa41d21bc007a59ed43b4c917e
https://pmc.ncbi.nlm.nih.gov/articles/PMC11323735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11323735/
https://www.lipidmaps.org/databases/lmsd/LMSP01010001
https://agris.fao.org/search/en/providers/122436/records/6759a2f60ce2cede71c84660
https://agris.fao.org/search/en/providers/122436/records/6759a2f60ce2cede71c84660
https://agris.fao.org/search/en/providers/122436/records/6759a2f60ce2cede71c84660
https://www.researchgate.net/publication/301815053_Stereochemical_Study_of_Sphingosine_by_Vibrational_Circular_Dichroism
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8163398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8163398/
https://centaur.reading.ac.uk/46520/1/FH%20Nov%2015%20-%20Domingos_et_al-2015-ChemPhysChem.pdf
https://www.benchchem.com/product/b3041294#understanding-the-stereochemistry-of-d-erythro-sphingosine
https://www.benchchem.com/product/b3041294#understanding-the-stereochemistry-of-d-erythro-sphingosine
https://www.benchchem.com/product/b3041294#understanding-the-stereochemistry-of-d-erythro-sphingosine
https://www.benchchem.com/product/b3041294#understanding-the-stereochemistry-of-d-erythro-sphingosine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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